(1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine
CAS No.: 62624-26-4
Cat. No.: VC20622265
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
![(1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine - 62624-26-4](/images/structure/VC20622265.png)
Specification
CAS No. | 62624-26-4 |
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Molecular Formula | C11H13N |
Molecular Weight | 159.23 g/mol |
IUPAC Name | (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine |
Standard InChI | InChI=1S/C11H13N/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9/h1-4,7,10-11H,5-6,12H2/t7-,10-,11+/m1/s1 |
Standard InChI Key | NVPNUMDAUYTNLJ-ONOSFVFSSA-N |
Isomeric SMILES | C1[C@@H]2C[C@@H]([C@H]1C3=CC=CC=C23)N |
Canonical SMILES | C1C2CC(C1C3=CC=CC=C23)N |
Introduction
Structural Characteristics and Molecular Properties
The core structure of (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine consists of three fused rings: a bicyclo[2.2.1]heptane moiety fused to a cyclohexene system, with an exocyclic amine group at position 9. The stereochemistry at positions 1, 8, and 9 is critical to its reactivity and biological interactions.
Molecular Formula and Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N |
Molecular Weight | 159.23 g/mol |
Stereochemistry | (1R,8R,9S) |
Hazard Classification | Skin/Eye Irritant |
The amine group introduces polarity, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The rigid tricyclic framework contributes to thermal stability, with decomposition temperatures exceeding 200°C under inert atmospheres .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
The synthesis of this compound likely begins with a Diels-Alder reaction to construct the bicyclic core, followed by functionalization to introduce the amine group. A plausible route involves:
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Diels-Alder Cycloaddition: Reacting cyclopentadiene with a dienophile such as 1,4-benzoquinone to form a tricyclic adduct .
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Oxygenation: Introducing ketone groups at positions 3 and 6 via oxidation, as demonstrated in related dione derivatives .
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Reductive Amination: Converting ketones to amines using ammonia and a reducing agent like sodium cyanoborohydride.
Stereochemical Control
Achieving the (1R,8R,9S) configuration requires chiral catalysts or resolution techniques. Asymmetric Diels-Alder reactions using Evans’ oxazaborolidine catalysts have been employed for similar systems to enforce enantioselectivity . Post-synthetic modifications, such as enzymatic resolution, may further refine stereochemical purity.
Industrial Scalability
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary testing of structurally similar amines reveals activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 32–64 μg/mL . Mechanistic studies suggest membrane disruption via hydrophobic interactions with lipid bilayers .
Toxicity Profile
Safety data indicate moderate hazards:
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Skin/Eye Irritation: Classified under GHS Category 2/2A, requiring protective equipment during handling .
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Respiratory Toxicity: Inhalation may cause irritation (GHS Category 3), necessitating ventilated workspaces .
Comparative Analysis with Related Compounds
Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione
This dione derivative (C₁₁H₁₀O₂) lacks the amine group but shares the tricyclic backbone. It serves as a precursor in aminolysis reactions, though its biological activity is limited to weak enzyme inhibition .
(1S,8R)-Tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine
A positional isomer with the amine at position 3, this compound shows reduced neuroactivity compared to the 9-amine derivative, highlighting the importance of substituent placement .
Applications in Materials Science
The rigid scaffold of (1R,8R,9S)-tricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine makes it a candidate for high-performance polymers. Coordination polymerization with metallocene catalysts produces copolymers with glass transition temperatures (T₉) exceeding 150°C, suitable for aerospace components .
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